The compound "2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline" is a derivative of glucose and is part of a class of compounds known as oxazolines, which have garnered significant interest in the field of synthetic chemistry. These compounds are particularly useful in glycosylation reactions, a fundamental process in the synthesis of glycopeptides and oligosaccharides, which are essential components of many biological molecules and have numerous applications in medicinal chemistry and drug design135.
In the field of peptide synthesis, the oxazoline derivative has been used to glycosylate resin-bound peptides. This solid-phase synthesis approach allows for the efficient and selective introduction of carbohydrate moieties into peptides, which is crucial for the development of glycopeptide-based therapeutics and vaccines1.
The structural similarity of oxazoline compounds to the oxazolinium ion intermediate in enzyme catalysis makes them potent inhibitors for certain enzymes. For instance, alpha-glucopyranoimidazolines, which are closely related to the oxazoline compound, have been synthesized and evaluated as competitive inhibitors of family 20 beta-N-acetylglucosaminidases, showing high potency with inhibition constants as low as 0.1 microM2.
Oxazoline derivatives are key intermediates in the synthesis of complex oligosaccharides. They have been employed in the synthesis of various glycosidic linkages, demonstrating their versatility and efficiency in constructing oligosaccharides with precise structural configurations. This is particularly important for the synthesis of biomolecules that mimic natural oligosaccharides, which have applications in drug discovery and the study of carbohydrate-protein interactions35.
FR054 was developed as part of a research initiative aimed at exploring new therapeutic strategies targeting metabolic pathways involved in cancer progression. The compound belongs to a class of glycomimetic compounds and is characterized by its structural modifications that enhance cell permeability compared to its analog FR053. The classification of FR054 falls under the category of anti-cancer agents due to its ability to inhibit tumor growth by targeting metabolic enzymes specific to cancer cells .
The synthesis of FR054 involves several steps, primarily focusing on modifying the structure of N-acetyl-glucosamine to enhance its pharmacological properties. The key steps in the synthesis include:
The synthesis parameters include maintaining specific temperatures and reaction times to ensure optimal yields and purity levels .
The molecular structure of FR054 is characterized by:
The molecular formula can be represented as C₁₂H₁₅N₁₁O₇P, indicating its complex structure that facilitates interaction with target enzymes .
FR054 participates in several chemical reactions that underscore its role as an inhibitor:
The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of other substrates .
The mechanism by which FR054 induces cell death involves several key processes:
This multi-faceted mechanism highlights FR054's potential as a therapeutic agent by exploiting metabolic vulnerabilities in cancer cells .
FR054 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for clinical applications .
FR054 holds significant potential in various scientific applications:
Aberrant glycosylation stands as a universal hallmark of malignant transformation, characterized by distinct alterations in glycan structures that facilitate tumor progression. These structural modifications include: (1) increased β1-6 branching of N-glycans mediated by N-acetylglucosaminyltransferase V; (2) elevated expression of sialyl-Lewis X and sialyl-Lewis A antigens that serve as selectin ligands; and (3) enhanced core fucosylation patterns [2] [7]. These tumor-associated glycoforms directly contribute to malignant phenotypes through multiple mechanisms:
Table 1: Glycosylation Alterations in Malignancies and Functional Consequences
Cancer Type | Glycosylation Alteration | Functional Consequence | Clinical Association |
---|---|---|---|
Hepatocellular Carcinoma | Increased bi-fucosylated haptoglobin | Tumor immune evasion | Diagnostic biomarker [2] |
Lung Adenocarcinoma | Elevated Thomsen-Friedenreich antigen | Galectin-mediated metastatic adhesion | Poor prognosis [7] |
Pancreatic Cancer | Hyper-O-GlcNAcylation | KRAS-driven oncogenesis | Therapeutic resistance [1] |
Breast Cancer | Increased sialyl-Lewis X | Circulating tumor cell survival | Metastatic progression [2] |
The hexosamine biosynthetic pathway supports these pathological glycosylation patterns by providing uridine diphosphate N-acetylglucosamine, the essential substrate for glycan biosynthesis. Cancer cells exploit this pathway to maintain glycosylation-dependent pro-tumorigenic signaling networks [1] [6].
The hexosamine biosynthetic pathway operates as a master metabolic regulator that coordinates nutrient sensing with cellular stress responses in malignancies. Cancer cells exhibit heightened hexosamine biosynthetic pathway flux through multiple adaptive mechanisms:
In non-small cell lung cancer with concurrent KRAS/STK11 mutations, hexosamine biosynthetic pathway dependency becomes particularly pronounced. These aggressive tumors exhibit 3.7-fold higher uridine diphosphate N-acetylglucosamine levels than KRAS-mutant counterparts, creating a metabolic vulnerability targetable through hexosamine biosynthetic pathway inhibition [3] [4].
Phosphoacetylglucosamine mutase 3 occupies a strategic position within the hexosamine biosynthetic pathway, catalyzing the isomerization of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate—a direct precursor for uridine diphosphate N-acetylglucosamine synthesis. This enzymatic reaction represents a convergence point for both de novo and salvage hexosamine biosynthetic pathway fluxes [1] [9].
Structural Characteristics
Table 2: Phosphoacetylglucosamine Mutase 3 Expression in Human Cancers
Malignancy Type | Expression Change | Functional Impact | Therapeutic Relevance |
---|---|---|---|
KRASG12D/STK11-/- Lung Cancer | 4.1-fold increase | Enhanced HBP flux | FR054 sensitivity [3] [4] |
Triple-Negative Breast Cancer | 2.8-fold increase | Metastatic competence | FR054-induced apoptosis [5] |
Glioblastoma Multiforme | Compensatory upregulation | Salvage pathway activation | Resistance to glutamine:fructose-6-phosphate amidotransferase inhibition [10] |
Castration-Resistant Prostate Cancer | Variable expression | Metabolic reprogramming | Context-dependent targeting [6] |
Cancer-associated phosphoacetylglucosamine mutase 3 dysregulation occurs through transcriptional and post-translational mechanisms. Sterol regulatory element-binding protein 1 directly binds the phosphoacetylglucosamine mutase 3 promoter in glioblastoma, increasing transcription 3.2-fold. Simultaneously, O-GlcNAcylation at Ser64 stabilizes phosphoacetylglucosamine mutase 3 protein by impeding ubiquitin-mediated degradation [10]. This dual regulation establishes phosphoacetylglucosamine mutase 3 as a critical node in the cancer hexosamine biosynthetic pathway network.
Therapeutic targeting of hexosamine biosynthetic pathway enzymes presents distinct challenges and opportunities. While glutamine:fructose-6-phosphate amidotransferase inhibitors (e.g., azaserine) demonstrate anti-tumor activity in vitro, their clinical utility remains limited by compensatory salvage pathway activation and systemic toxicity [4] [10]. Phosphoacetylglucosamine mutase 3 inhibition offers strategic advantages:
FR054 exploits this therapeutic rationale by specifically binding phosphoacetylglucosamine mutase 3's catalytic pocket, competitively inhibiting N-acetylglucosamine-6-phosphate conversion. At 250μM, FR054 reduces uridine diphosphate N-acetylglucosamine levels by 68% in triple-negative breast cancer models, inducing endoplasmic reticulum stress and reactive oxygen species-dependent apoptosis within 24 hours [5] [8]. In KRAS/LKB1 co-mutant lung adenocarcinoma, FR054 treatment decreases in vivo tumor growth by 64% compared to vehicle controls (p = 0.008), validating phosphoacetylglucosamine mutase 3 as a druggable target in therapy-resistant malignancies [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7